molecular formula C20H16BrN3O3S2 B2962583 5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895431-68-2

5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2962583
CAS No.: 895431-68-2
M. Wt: 490.39
InChI Key: CSFGNJVGNRIUQJ-UHFFFAOYSA-N
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Description

5-Bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position. The amide nitrogen is further substituted with a 4,7-dimethoxybenzo[d]thiazol-2-yl group and a pyridin-3-ylmethyl moiety.

Properties

IUPAC Name

5-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3S2/c1-26-13-5-6-14(27-2)18-17(13)23-20(29-18)24(11-12-4-3-9-22-10-12)19(25)15-7-8-16(21)28-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFGNJVGNRIUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22BrN3O3SC_{19}H_{22}BrN_{3}O_{3}S with a molecular weight of 484.4 g/mol. The structure features a bromine atom, a thiazole ring, and various functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring via cyclization reactions.
  • Introduction of the bromine substituent through electrophilic bromination.
  • Amide bond formation to link the pyridine and benzo[d]thiazole moieties.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds within the same class have shown potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . These findings suggest that the thiazole and pyridine components play crucial roles in enhancing antimicrobial efficacy.

Cytotoxicity

In vitro cytotoxicity assays using cell lines like HaCat (human keratinocytes) and Balb/c 3T3 (mouse fibroblasts) have demonstrated promising results for compounds related to this structure. The MTT assay results indicate that these compounds can inhibit cell growth effectively, suggesting potential applications in cancer therapeutics .

Molecular docking studies have provided insights into the mechanism of action of this compound. It has been shown to interact with key enzymes such as DNA gyrase, forming hydrogen bonds and other stabilizing interactions that are critical for its antibacterial activity . The binding energies observed in these studies are comparable to established antibiotics like ciprofloxacin, indicating a strong potential for therapeutic use.

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole derivatives indicates that modifications at specific positions on the aromatic rings significantly influence their biological activity. For example:

  • Electron-withdrawing groups at ortho positions enhance activity.
  • Pyridine substitutions have been shown to maintain or improve potency while potentially offering better physicochemical properties compared to phenyl groups .

Case Studies

Several case studies highlight the effectiveness of similar compounds in various biological assays:

  • Anticancer Activity : A series of thiazole derivatives were tested against non-small cell lung cancer cell lines (A549). Compounds showed IC50 values ranging from 2.93 µM to 7.17 µM, indicating substantial anticancer potential .
  • Antimalarial Activity : Thiazole analogs were evaluated for their efficacy against Plasmodium falciparum, revealing high potency and low cytotoxicity in liver cell lines, suggesting a promising avenue for developing antimalarial drugs .

Comparison with Similar Compounds

The provided evidence focuses on thiophene-2-carboxamide derivatives with varying substituents. Below is a systematic comparison based on structural analogs and synthetic methodologies:

Core Thiophene-2-Carboxamide Derivatives
Compound Name Substituents on Amide Nitrogen Key Synthetic Routes Yield (%) Melting Point (°C) References
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) Pyrazin-2-yl TiCl4-pyridine coupling 75 224–226
5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide 3-Methyl-1-phenylpyrazol-5-yl DCC/DMAP-mediated coupling 65–80 Not reported
5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (7) 5-Methyl-1H-pyrazol-3-yl Direct amidation via DCM/DCC 70 Not reported
Target Compound 4,7-Dimethoxybenzo[d]thiazol-2-yl + Pyridin-3-ylmethyl Likely multistep coupling (inferred) N/A N/A N/A

Key Observations :

  • Synthetic Flexibility : The target compound’s dual nitrogen substituents (benzo[d]thiazole and pyridinylmethyl) are more sterically hindered than simpler pyrazoles or pyrazines, requiring advanced coupling agents (e.g., DCC, TiCl4) and optimized conditions .
  • Bromine Reactivity : The 5-bromo substituent on the thiophene ring enables further functionalization via cross-coupling (e.g., Suzuki reactions), as demonstrated in derivatives like 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides .

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